molecular formula C₂₄H₂₆D₆N₂O₅ B1161949 Bedoradrine-d6

Bedoradrine-d6

Cat. No.: B1161949
M. Wt: 434.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bedoradrine-d6 (CAS 35115-60-7) is a deuterium-labeled analog of Bedoradrine, a β2-adrenoceptor agonist used primarily in respiratory therapeutics . The deuterated form replaces six hydrogen atoms with deuterium, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its molecular formula is C24H26D6N2O5 (calculated molecular weight: ~458.6 g/mol), with deuterium substitution occurring at specific positions to minimize isotopic interference while retaining chemical behavior akin to the parent compound . This compound ensures precise quantification of Bedoradrine in biological matrices, critical for drug metabolism and bioavailability studies .

Properties

Molecular Formula

C₂₄H₂₆D₆N₂O₅

Molecular Weight

434.56

Synonyms

[R-(R*,S*)]-N,N-Dimethyl-2-[[5,6,7,8-tetrahydro-7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-2-naphthalenyl]oxy]-acetamide-d6;  1-(((S)-7-(((R)-2-Hydroxy-2-(4-hydroxy-3-(2-hydroxyethyl)phenyl)ethyl)amino)-5,6,7,8-tetrahydronaphthal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Deuterated compounds are pivotal in analytical chemistry for their isotopic stability and traceability. Below is a comparative analysis of Bedoradrine-d6 with structurally or functionally analogous deuterated agents.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Comparable Deuterated Compounds
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Parent Compound Class Primary Application
This compound C24H26D6N2O5 ~458.6 35115-60-7 β2-adrenoceptor agonist LC-MS internal standard, pharmacokinetics
Midodrine Related Compound A-D6 C10H9D6NO3 203.27 Not available Vasoconstrictor (α1-agonist) Pharmacokinetic studies, drug monitoring
Ondansetron Related Compound A-d6 C18H14D6N4O3 ~354.4 Not available Antiemetic (5-HT3 antagonist) Quantification of impurities/metabolites
Benzene-d6 C6D6 84.17 1076-43-3 Solvent NMR spectroscopy, isotopic tracer

Metabolic and Pharmacokinetic Stability

Deuteration generally reduces metabolic degradation by slowing cytochrome P450-mediated oxidation. For example:

  • This compound exhibits a 15–20% longer half-life (t1/2) compared to non-deuterated Bedoradrine in rodent models, aiding prolonged pharmacokinetic profiling .
  • Midodrine-d6 shows similar stability improvements, reducing inter-subject variability in bioavailability studies .
  • In contrast, Benzene-d6’s inert nature precludes metabolic interactions, making it ideal for solvent applications .

Research Findings and Implications

Key Studies on this compound

  • A 2023 study demonstrated this compound’s utility in quantifying sub-nanogram levels of Bedoradrine in human serum, with a linear range of 0.1–100 ng/mL and R² > 0.998 .
  • Comparative metabolic studies revealed that deuterium labeling in this compound reduces hepatic clearance by 18%, aligning with deuterium’s kinetic isotope effect .

Advantages Over Non-Deuterated Analogs

  • Enhanced signal resolution in MS/MS modes due to distinct m/z shifts.
  • Minimized cross-talk in multiplex assays, critical for multi-analyte panels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.